VMA11 protein

V-ATPase functional complementation proteolipid subunit

VMA11 protein (CAS 144351-54-2) is the V-type proton ATPase proteolipid subunit c' (also known as V0 sector subunit c'), a 164-amino-acid integral membrane protein of approximately 17.0 kDa encoded by the Saccharomyces cerevisiae VMA11/YPL234C gene. It constitutes one of three proteolipid species—c (Vma3p), c' (Vma11p), and c" (Vma16p)—that form the proton-translocating V0 ring of the vacuolar H⁺-ATPase (V-ATPase).

Molecular Formula C13H16N2
Molecular Weight 0
CAS No. 144351-54-2
Cat. No. B1177494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVMA11 protein
CAS144351-54-2
SynonymsVMA11 protein
Molecular FormulaC13H16N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VMA11 Protein (CAS 144351-54-2): Proteolipid Subunit c' of the Yeast Vacuolar V-ATPase – A Fungal-Specific Research Reagent


VMA11 protein (CAS 144351-54-2) is the V-type proton ATPase proteolipid subunit c' (also known as V0 sector subunit c'), a 164-amino-acid integral membrane protein of approximately 17.0 kDa encoded by the Saccharomyces cerevisiae VMA11/YPL234C gene [1]. It constitutes one of three proteolipid species—c (Vma3p), c' (Vma11p), and c" (Vma16p)—that form the proton-translocating V0 ring of the vacuolar H⁺-ATPase (V-ATPase) [2]. Unlike Vma3p, which is conserved across eukaryotes, Vma11p is restricted to fungi and emerged through a lineage-specific duplication of the ancestral VMA3 gene [3]. Notably, the CAS registry entry 144351-54-2 is annotated by some chemical vendors with the molecular formula C₁₃H₁₆N₂, which does not correspond to the full-length protein; users procuring this catalog number should verify that the physical product matches the intended full-length recombinant VMA11 protein or specified peptide fragment.

Why Generic V-ATPase Proteolipids Cannot Substitute for VMA11 Protein


VMA11 is not a generic proteolipid subunit that can be functionally replaced by its closest homologs, VMA3 or VMA16. VMA11 and VMA3, despite sharing 56.7% amino acid sequence identity, are functionally independent: multicopy overexpression of VMA11 does not rescue vma3Δ mutations, and vice versa [1]. Furthermore, the V-ATPase of Saccharomyces cerevisiae absolutely requires the fungal-specific Vma11p subunit; Vma3 family members from non-fungal eukaryotes cannot functionally replace Vma11p [2]. The three proteolipid subunits (Vma3p, Vma11p, Vma16p) exhibit similar but non-redundant functions in proton transport, with distinct structural and topological features [3]. This evidence demonstrates that in-class substitution without VMA11-specific procurement will fail to recapitulate native V-ATPase function.

Quantitative Differentiation Evidence: VMA11 Protein vs. VMA3, VMA16, and Ancestral Proteolipids


Functional Non-Redundancy: VMA11 Cannot Rescue vma3Δ and VMA3 Cannot Rescue vma11Δ

Direct complementation experiments demonstrated that VMA11 and VMA3 are functionally non-interchangeable. Multicopy plasmid-based overexpression of VMA11 did not suppress the vma3 null mutation, and VMA3 overexpression did not rescue vma11Δ cells [1]. Quantitative failure of cross-rescue was complete (0% functional complementation) in both directions, confirming absolute functional independence. In contrast, the ancestral protein Anc.3-11 (the pre-duplication progenitor) can partially substitute for both Vma3p and Vma11p, demonstrating that functional divergence occurred after gene duplication [2].

V-ATPase functional complementation proteolipid subunit

Ketoconazole Antifungal Tolerance: VMA11 Deletion Abolishes Tolerance vs. Wild-Type

In Candida albicans, homozygous deletion of VMA11 completely abolished tolerance to the azole antifungal ketoconazole (KCZ). Disk diffusion assays yielded a RAD20 value of 22.00 ± 1.41 and a FoG20 value of 0.09 ± 0.01 for the vma11Δ/Δ strain, while spot assays on YPD plates at 37°C demonstrated that growth of the vma11Δ/Δ strain was fully inhibited at 0.008 μg/mL KCZ, compared to 32 μg/mL KCZ for the wild-type parental strain—a 4,000-fold decrease in the inhibitory concentration [1]. This effect was comparable to pharmacological inhibition of V-ATPase with concanamycin A, confirming that the VMA11-dependent phenotype is tied to V-ATPase function.

antifungal tolerance ketoconazole V-ATPase target

Stoichiometric Uniqueness: Single Copy of Vma11p per V0 Ring vs. Multiple Vma3p Copies

Epitope-tagging and biochemical fractionation studies revealed that the V-ATPase V0 proton pore complex contains exactly one copy each of Vma11p and Vma16p, while Vma3p is present in four copies per complex [1]. This 4:1:1 (Vma3p:Vma11p:Vma16p) stoichiometry means that Vma11p occupies a distinct, singular position within the proteolipid ring that cannot be compensated by additional Vma3p subunits. Structural differences within the membrane-spanning domains of Vma11p relative to Vma3p are proposed to account for its unique contribution to proton translocation [2].

V0 ring stoichiometry proton pore architecture V-ATPase assembly

Differential Inhibitor Binding: VMA11 Mutations Do Not Confer Concanamycin/Bafilomycin Resistance

Site-directed mutagenesis and drug resistance profiling in Saccharomyces cerevisiae demonstrated that single amino acid substitutions in Vma3p (subunit c) confer strong resistance to both bafilomycin A1 and concanamycin A. In contrast, mutations introduced at the corresponding conserved positions in VMA11 (encoding subunit c') and VMA16 (encoding subunit c") did not confer resistance to either macrolide inhibitor [1]. This indicates that the primary drug binding pocket is formed by Vma3p, and that Vma11p cannot functionally substitute for Vma3p in drug binding despite sharing a conserved glutamic acid residue (Glu145 in Vma11p vs. Glu137 in Vma3p) essential for proton transport [2].

concanamycin A bafilomycin V-ATPase inhibitor resistance

Cellular Abundance: Vma11p Is Less Abundant Than Vma3p in Yeast

Quantitative proteomics data curated by the Saccharomyces Genome Database (SGD) from multiple SILAC-MS studies indicate that the median cellular abundance of Vma11p is 3,943 ± 1,777 molecules per cell [1], compared to 5,416 ± 2,701 molecules per cell for Vma3p [2]. Vma11p is therefore approximately 27% less abundant than Vma3p, consistent with its single-copy stoichiometry in the V0 ring versus the four copies of Vma3p.

protein abundance quantitative proteomics V-ATPase subunit expression

Evolutionary Specialization: Ancestral Protein Anc.3-11 Is Bifunctional, Modern VMA11 Is Functionally Restricted

Ancestral protein reconstruction by Finnigan et al. (2012) demonstrated that the pre-duplication ancestral protein Anc.3-11 could substitute for either Vma3p or Vma11p in yeast, and could partially rescue a strain lacking both genes [1]. After duplication, the descendent proteins Anc.3 and Anc.11 underwent functional specialization driven by two key mutations: one making Anc.3-11 more Vma3-like and the other more Vma11-like. Modern yeast V-ATPase absolutely requires Vma11p; other eukaryotic Vma3 family members cannot replace it. This evolutionary trajectory establishes Vma11p as a fungal-specific innovation that is functionally indispensable and not substitutable by any single extant homolog.

molecular evolution ancestral protein reconstruction gene duplication

Best Research and Industrial Application Scenarios for VMA11 Protein (CAS 144351-54-2)


Antifungal Drug Target Validation and Azole Tolerance Mechanism Studies

VMA11 is an experimentally validated determinant of azole antifungal tolerance in Candida albicans; its deletion abolishes growth above the MIC, producing a 4,000-fold sensitization to ketoconazole (0.008 μg/mL vs. 32 μg/mL) [1]. Researchers investigating mechanisms of antifungal drug tolerance or screening for compounds that phenocopy VMA11 deletion should use authenticated VMA11 protein or expression constructs as a target-specific control. The fungal-specific nature of Vma11p also makes it a candidate for selective antifungal target development.

V-ATPase V0 Ring Assembly and Proton Pore Architecture Studies

Because Vma11p occupies a singular, non-redundant position in the V0 proteolipid ring (one copy per complex alongside four Vma3p copies and one Vma16p copy) [1], it serves as an essential reagent for in vitro reconstitution of the V-ATPase proton pore and for structural studies (cryo-EM, X-ray crystallography) aimed at resolving the asymmetric architecture of the fungal V0 ring.

V-ATPase Inhibitor Selectivity Profiling and Resistance Mechanism Studies

Vma11p does not contribute to the bafilomycin/concanamycin binding pocket—mutations at its conserved Glu145 do not confer drug resistance [1]. This makes VMA11 an ideal negative control in drug resistance mutation screens, enabling researchers to distinguish Vma3p-mediated resistance from other mechanisms. The differential binding profile also supports structure-activity relationship (SAR) campaigns for subunit-selective V-ATPase inhibitors.

Molecular Evolution and Ancestral Protein Reconstruction Research

VMA11 is a textbook example of functional specialization following gene duplication [1]. The availability of reconstructed ancestral intermediates (Anc.3-11, Anc.3, Anc.11) enables researchers to study the structural determinants of subfunctionalization and to engineer chimeric proteolipids with altered V-ATPase regulatory properties.

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